REACTION_CXSMILES
|
[O:1]=[C:2]1[N:6]([CH2:7][CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[C:5](=[O:21])[CH2:4][O:3]1.[ClH:22]>O1CCOCC1.C(O)(C)C>[ClH:22].[NH:11]1[CH2:12][CH2:13][CH:8]([CH2:7][N:6]2[C:5](=[O:21])[CH2:4][O:3][C:2]2=[O:1])[CH2:9][CH2:10]1 |f:4.5|
|
Name
|
1,1-dimethylethyl 4-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]piperidine-1-carboxylate
|
Quantity
|
12.51 g
|
Type
|
reactant
|
Smiles
|
O=C1OCC(N1CC1CCN(CC1)C(=O)OC(C)(C)C)=O
|
Name
|
solution
|
Quantity
|
38.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in step 2.2
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
WASH
|
Details
|
washed repeatedly with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at approximately 70° C.
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1CCC(CC1)CN1C(OCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |